Cas no 39926-11-9 (ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate)
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Azabicyclo[2.2.2]octane-2-carboxylicacid, ethyl ester
- (+/-)-ethyl quinuclidine-2-carboxylate
- 2-Quinuclidinecarboxylic acid, ethyl ester
- ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate
- Ethyl quinuclidine-2-carboxylate
- Of-347
- ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
- KCCLFMFYEDPKEL-UHFFFAOYSA-N
- CS-0172339
- AKOS006277917
- NoName_3556
- ethyl 2-quinuclidine carboxylate
- DTXSID40902978
- SCHEMBL1616507
- MFCD01684892
- AS-37993
- A924942
- ethylquinuclidine-2-carboxylate
- 1-Aza-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester
- ETHYL 1-AZA-BICYCLO[2.2.2]OCTANE-2-CARBOXYLATE
- 39926-11-9
- NS00057363
-
- MDL: MFCD01684892
- Inchi: 1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3
- InChI Key: KCCLFMFYEDPKEL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC2CCN1CC2)=O
Computed Properties
- Exact Mass: 183.12601
- Monoisotopic Mass: 183.125929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 1.5
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 240.8±23.0 °C at 760 mmHg
- Flash Point: 110.4°C
- Refractive Index: 1.5
- PSA: 29.54
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 63462-0.25/G |
ETHYL 1-AZA-BICYCLO[2.2.2]OCTANE-2-CARBOXYLATE |
39926-11-9 | 97% | 0.25g |
$178 | 2023-09-16 | |
| AstaTech | 63462-1/G |
ETHYL 1-AZA-BICYCLO[2.2.2]OCTANE-2-CARBOXYLATE |
39926-11-9 | 97% | 1g |
$446 | 2023-09-16 | |
| AstaTech | 63462-5/G |
ETHYL 1-AZA-BICYCLO[2.2.2]OCTANE-2-CARBOXYLATE |
39926-11-9 | 97% | 5g |
$1337 | 2023-09-16 | |
| Alichem | A449037579-250mg |
Ethyl quinuclidine-2-carboxylate |
39926-11-9 | 95% | 250mg |
$218.36 | 2023-09-02 | |
| Alichem | A449037579-1g |
Ethyl quinuclidine-2-carboxylate |
39926-11-9 | 95% | 1g |
$521.16 | 2023-09-02 | |
| TRC | E932133-10mg |
Ethyl quinuclidine-2-carboxylate |
39926-11-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E932133-50mg |
Ethyl quinuclidine-2-carboxylate |
39926-11-9 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E932133-100mg |
Ethyl quinuclidine-2-carboxylate |
39926-11-9 | 100mg |
$ 295.00 | 2022-06-05 | ||
| abcr | AB285094-250 mg |
1-Aza-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, 97%; . |
39926-11-9 | 97% | 250 mg |
€335.50 | 2023-07-20 | |
| abcr | AB285094-1 g |
1-Aza-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, 97%; . |
39926-11-9 | 97% | 1 g |
€760.40 | 2023-07-20 |
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Suppliers
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
Recent Advances in the Study of Ethyl 1-Azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9) and Its Applications in Chemical Biology and Medicine
Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9) is a bicyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, characterized by its azabicyclic core, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its synthesis, derivatization, and biological activities, shedding light on its potential in drug discovery and development.
One of the key areas of research involving ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate is its role as a precursor or intermediate in the synthesis of more complex molecules. The compound's rigid bicyclic structure provides a stable framework for further chemical modifications, enabling the introduction of various functional groups to enhance its biological activity. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic processes and green chemistry approaches.
In the context of medicinal chemistry, ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Preliminary studies suggest that derivatives of this compound exhibit selective binding to specific nAChR subtypes, making them promising candidates for the development of targeted therapies.
Furthermore, recent in vitro and in vivo studies have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the compound's bioavailability and potential toxicity, which are essential factors in drug development. Early results indicate that ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate exhibits favorable metabolic stability, although further optimization may be required to improve its pharmacokinetic characteristics.
Another promising avenue of research involves the use of ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate in the design of prodrugs. Prodrugs are biologically inactive compounds that can be metabolized in the body to release active drugs. The compound's ester functionality makes it a suitable candidate for prodrug design, as it can be easily hydrolyzed under physiological conditions to release the active moiety. Recent studies have demonstrated the potential of this approach in enhancing drug delivery and reducing side effects.
In addition to its pharmacological applications, ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate has also been explored in chemical biology as a tool for studying protein-ligand interactions. Its rigid structure and ability to form stable complexes with proteins make it a valuable probe for understanding molecular recognition processes. Recent advancements in structural biology techniques, such as X-ray crystallography and NMR spectroscopy, have facilitated the detailed characterization of these interactions, providing insights into the compound's binding modes and affinities.
Despite these promising developments, challenges remain in the clinical translation of ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate-based therapeutics. Issues such as scalability of synthesis, formulation stability, and potential off-target effects need to be addressed in future studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and realize the full potential of this compound in medicine.
In conclusion, ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9) represents a promising scaffold in chemical biology and medicinal chemistry. Recent research has highlighted its versatility in drug design, its potential as a therapeutic agent, and its utility as a molecular probe. Continued investigation into its synthesis, biological activity, and pharmacokinetic properties will be crucial for advancing its applications in the treatment of various diseases.
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